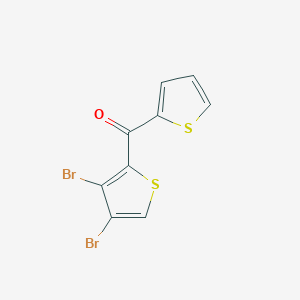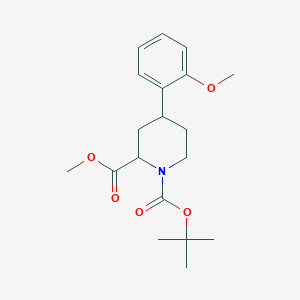
(1S)-2-Amino-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Amino-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by its indane structure, which consists of a fused benzene and cyclopentane ring, with an amino group and a hydroxyl group attached to the first carbon of the indane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 2-nitro-indan-1-one, followed by the resolution of the resulting racemic mixture. One common method includes the catalytic hydrogenation of 2-nitro-indan-1-one using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The racemic mixture of 2-amino-indan-1-ol is then resolved using chiral acids such as tartaric acid to obtain the desired (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The resolution step is often carried out using continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (1S)-2-Amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Indanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted indan-1-ol derivatives.
Aplicaciones Científicas De Investigación
(1S)-2-Amino-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S)-2-Amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound may influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Comparación Con Compuestos Similares
2-Aminoindan: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-Hydroxyindan: Lacks the amino group, limiting its biological activity.
1-Aminoindan: The amino group is positioned differently, affecting its reactivity and applications.
Uniqueness: (1S)-2-Amino-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both amino and hydroxyl groups on the indane ring, providing a balance of reactivity and biological activity. This dual functionality makes it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(1S)-2-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8?,9-/m0/s1 |
Clave InChI |
HRWCWYGWEVVDLT-GKAPJAKFSA-N |
SMILES isomérico |
C1C([C@H](C2=CC=CC=C21)O)N |
SMILES canónico |
C1C(C(C2=CC=CC=C21)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(1H-Pyrrol-2-yl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B8302927.png)



![Rac-2-[1-(2,6-difluoro-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8302955.png)


